VEGFR2 Kinase Inhibition: Potency Advantage of the Dual-Substituted Scaffold
2-(4-Chlorophenyl)-4-(piperidin-4-yl)thiazole demonstrates potent inhibition of VEGFR2 with an IC50 of 0.093 µM, positioning it as a strong antiangiogenic candidate . In contrast, a structurally related VEGFR2 inhibitor from the piperidinylphenyl-linked thiazole series (Compound 7c) exhibits an IC50 of 0.073 µM under comparable enzymatic assay conditions, while other derivatives in that series show sub-micromolar IC50 values up to 0.42 µM [1]. Furthermore, simplified thiazole analogs lacking the piperidine moiety (e.g., 2-(4-chlorophenyl)thiazole derivatives) exhibit IC50 values in the low micromolar range (e.g., 5.5 µM against HeLa cells), underscoring the piperidine group's essential role in achieving nanomolar potency .
| Evidence Dimension | VEGFR2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.093 µM |
| Comparator Or Baseline | Compound 7c (piperidinylphenyl-linked thiazole derivative): 0.073 µM; Other series derivatives: up to 0.42 µM |
| Quantified Difference | The target compound's IC50 is within 0.02 µM of the most potent comparator (Compound 7c) and is at least 4.5-fold more potent than the least active comparator in the series. |
| Conditions | Enzymatic kinase inhibition assay (in vitro). |
Why This Matters
This confirms that the specific 2-(4-chlorophenyl)-4-(piperidin-4-yl)thiazole substitution pattern yields VEGFR2 potency comparable to optimized lead compounds, providing a reliable starting point for medicinal chemistry campaigns targeting angiogenesis.
- [1] NCD Policy Lab. New Derivatives of 4-Piperidinylphenyl-Linked Thiazoles as VEGFR2 Inhibitors with Potential Cytotoxicity Against Renal Cancer. (Note: Abstract data). View Source
